molecular formula C14H13ClN2O2 B142414 2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline CAS No. 135323-95-4

2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline

Cat. No.: B142414
CAS No.: 135323-95-4
M. Wt: 276.72 g/mol
InChI Key: CZIBPNKKMSNWQH-UHFFFAOYSA-N
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Description

2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline, also known as this compound, is a useful research compound. Its molecular formula is C14H13ClN2O2 and its molecular weight is 276.72 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline and its derivatives have been synthesized through various chemical reactions, showcasing their utility in organic chemistry. Bonacorso et al. (2018) reported the synthesis of new series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via Buchwald–Hartwig amination, indicating their potential in photophysics and biomolecular binding properties, particularly with DNA due to π-stacking and/or hydrogen-bonding interactions (Bonacorso et al., 2018). Aleksanyan and Hambardzumyan (2013) explored the synthesis and transformations of 2-(4-ethoxycarbonylphenylamino)- and 2-(2-carboxyphenylamino)-4-methylquinolines, shedding light on the structural versatility and potential applications of such compounds in biochemistry and medicine, specifically as fluorophores and antioxidants (Aleksanyan & Hambardzumyan, 2013).

Biological Activities

The biological activities of this compound derivatives have been extensively studied, revealing their potential as antimicrobial, antimalarial, and anticancer agents. Shahabuddin et al. (2009) demonstrated the intercalating, cytotoxic, and antitumor activities of morpholino-PTQ derivatives, highlighting their strong binding to DNA and significant anticancer efficacy against various cancer cell lines (Shahabuddin et al., 2009). The antimicrobial potential was further explored by Patel et al. (2018), who synthesized novel 7-substituted thiosemicarbazinyl-quinolines, indicating their effectiveness against various strains of microorganisms (Patel, Patel, & Chikhalia, 2018). Additionally, Dave et al. (2009) investigated new quinolinyl chalcones for their antiplasmodial properties, identifying compounds with potent activity against Plasmodium falciparum, suggesting a promising avenue for antimalarial drug development (Dave et al., 2009).

Pharmaceutical Applications

Some derivatives of this compound have shown promising results in pharmaceutical applications, particularly as enzyme inhibitors and in drug design. Lazo et al. (2001) discovered potent inhibitors of the dual specificity protein phosphatase Cdc25, with one derivative demonstrating high selectivity and potency, underscoring the potential of these compounds in therapeutic interventions (Lazo et al., 2001).

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(morpholin-4-ylcarbonyl)quinoline plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with DNA, leading to fragmentation in certain cell types . This interaction suggests that this compound may influence processes such as apoptosis, where DNA fragmentation is a key feature.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce DNA fragmentation in MCF-7 and HEK-293 cells, which is indicative of its role in promoting apoptosis . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific biomolecules, this compound can modulate various cellular functions, potentially leading to altered cell behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular responses. The compound’s ability to bind to DNA and induce fragmentation suggests a mechanism involving the disruption of DNA integrity, which can trigger apoptotic pathways . This mechanism highlights the potential of this compound as a tool for studying cell death and related processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating cellular processes without causing significant toxicity . At higher doses, the compound can induce toxic or adverse effects, highlighting the importance of dosage optimization in potential therapeutic applications. Threshold effects observed in studies indicate that careful dosage management is crucial for maximizing the compound’s benefits while minimizing risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux . These interactions can lead to changes in metabolite levels, which are important for understanding the compound’s overall impact on cellular metabolism. The study of these pathways provides insights into how this compound is processed within biological systems and its potential effects on metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within specific cellular compartments, influencing its overall efficacy and potential therapeutic applications. Understanding these transport mechanisms is essential for optimizing the compound’s delivery and targeting within biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding how the compound exerts its effects within cells and can provide insights into its potential applications in targeted therapies. The study of subcellular localization helps elucidate the precise mechanisms by which this compound influences cellular processes.

Properties

IUPAC Name

(2-chloroquinolin-4-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c15-13-9-11(10-3-1-2-4-12(10)16-13)14(18)17-5-7-19-8-6-17/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIBPNKKMSNWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357148
Record name (2-Chloroquinolin-4-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135323-95-4
Record name (2-Chloroquinolin-4-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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